5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-11-4-3-9-22(10-11)15(13-5-7-14(19)8-6-13)16-17(24)23-18(25-16)20-12(2)21-23/h5-8,11,15,24H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVYCGRFVCSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds containing a fluorinated pyrazole structure have shown binding affinity to the human estrogen alpha receptor (ERα) .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, antioxidant, and anti-tumor activities .
Pharmacokinetics
Similar compounds have been found to be soluble in water , which could potentially influence their bioavailability and distribution in the body.
Result of Action
Similar compounds have shown various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Biological Activity
5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical identifiers:
- IUPAC Name : this compound
- CAS Number : 887218-80-6
- Molecular Formula : C19H23FN4OS
- Molecular Weight : 374.5 g/mol
The primary mechanism of action for this compound involves its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. The binding affinity of this compound to PPARs influences several biochemical pathways:
- Fatty Acid Oxidation : Enhances the breakdown of fatty acids.
- Lipogenesis : Modulates the synthesis of fatty acids.
- Glucose Metabolism : Affects insulin sensitivity and glucose uptake.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Target | MIC (μg/mL) |
|---|---|---|
| 5n | M. tuberculosis | 12.5 |
| 5g | M. tuberculosis | 15 |
| 5i | M. tuberculosis | 15 |
| 5a | M. tuberculosis | 125 |
These findings suggest a promising role for this compound in developing new anti-tubercular agents .
Cytotoxicity Studies
In vitro studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit varying levels of cytotoxicity against cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
These results indicate low toxicity to normal cells while maintaining anti-proliferative effects on cancer cells .
Case Studies and Research Findings
A notable study evaluated the biological activities of various thiazolo[3,2-b][1,2,4]triazole derivatives against different strains of bacteria and cancer cell lines. The study highlighted that modifications in the substituents significantly influenced the biological activities:
- Substituent Effects : Compounds with halogenated phenyl groups showed enhanced activity against M. tuberculosis compared to those with unsubstituted phenyl groups.
- Docking Studies : Molecular docking analyses revealed strong interactions between these compounds and their biological targets, suggesting potential pathways for drug development .
Scientific Research Applications
The compound 5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is of considerable interest in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This article explores the applications of this compound, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazolo[3,2-b][1,2,4]triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. Thiazole-based compounds are known for their broad-spectrum antimicrobial activities.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Neurological Applications
Compounds containing piperidine rings have been studied for their effects on the central nervous system (CNS). The piperidine moiety in this compound suggests potential applications in treating neurological disorders.
Case Study:
Research has indicated that similar piperidine derivatives can modulate neurotransmitter systems and may be effective in managing conditions such as anxiety and depression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Activities |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₂FN₅OS* | 392.5 | 4-Fluorophenyl, 3-methylpiperidinyl | N/A (hypothesized antimicrobial/anticancer) |
| 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methyl... (869342-86-9) [15] | C₁₈H₂₀Cl₂N₄OS | 411.3 | 3,4-Dichlorophenyl, 3-methylpiperidinyl | Increased halogenation enhances lipophilicity |
| 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methyl... (869344-12-7) [16] | C₂₂H₂₁ClFN₅OS | 458.0 | 2-Chlorophenyl, 4-(2-fluorophenyl)piperazinyl | Piperazine substituent may improve solubility |
| 5-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-one derivatives [7] | Not specified | ~400–450 | 4-Fluorophenyl, variable substituents (e.g., benzyloxy, acetyloxy) | Selective anticancer activity (HCT116 cells) |
| 5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)... (898453-08-2) [14] | C₂₆H₂₄FN₅O₃S | 505.6 | 3-Fluorophenyl, 4-(4-methoxyphenyl)piperazinyl, furan | Methoxy group enhances metabolic stability |
*Molecular formula inferred from analogs in [12], [15].
Key Comparisons
Substituent Effects on Lipophilicity :
- The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects compared to 3,4-dichlorophenyl (higher Cl content increases hydrophobicity) [15].
- Piperazine-containing analogs (e.g., [16]) exhibit improved solubility due to the polar tertiary amine, whereas the 3-methylpiperidinyl group in the target compound may reduce solubility but enhance membrane permeability.
Biological Activity Trends :
- Fluorophenyl-substituted thiazolo-triazolones (e.g., [7]) show selective anticancer activity against HCT116 cells (IC₅₀ < 10 µM), suggesting the target compound may share similar mechanisms.
- Piperazinyl derivatives (e.g., [16]) are often explored for CNS applications due to blood-brain barrier penetration, whereas the 3-methylpiperidinyl group may favor peripheral targeting.
Synthetic Feasibility :
- Yields for thiazolo-triazol derivatives range from 54% (for isoxazole-substituted analogs) to 71% (furan derivatives) [1], suggesting the target compound’s synthesis could follow similar efficiency.
- Melting points for analogs vary widely (176–280°C), with halogenated derivatives typically exhibiting higher melting points due to crystallinity [1], [15].
Q & A
Basic: What are the optimal synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazol-6-ol core in this compound?
Methodological Answer:
The core can be synthesized via cyclocondensation reactions involving thiol-containing intermediates. For example, in structurally related triazolo-thiadiazoles, 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol is reacted with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form the heterocyclic scaffold . Key steps include:
- Thiol activation : Use POCl₃ to generate reactive intermediates for cyclization.
- Temperature control : Maintain 70–80°C to ensure regioselectivity and avoid side reactions.
- Purification : Employ column chromatography or recrystallization in hot aqueous acetic acid to isolate the product .
Basic: How can researchers confirm the structural integrity of the fluorophenyl and piperidine substituents?
Methodological Answer:
Use complementary spectroscopic techniques:
- ¹H NMR : Identify aromatic protons of the 4-fluorophenyl group (δ 7.2–7.8 ppm, split due to coupling with fluorine) and piperidine methyl protons (δ 1.2–1.5 ppm) .
- IR spectroscopy : Detect C-F stretching vibrations (~1,100–1,250 cm⁻¹) and tertiary amine bands (2,700–2,800 cm⁻¹) from the piperidine moiety .
- Mass spectrometry (HRMS) : Verify molecular ion peaks with exact mass matching the calculated value (±5 ppm) .
Basic: What purity assessment methods are recommended for this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .
- Elemental analysis : Ensure measured C, H, N, and S content deviates ≤0.4% from theoretical values .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-response validation : Test the compound at multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives due to assay-specific thresholds.
- Target-specific profiling : Use molecular docking (e.g., AutoDock Vina) against enzymes like 14α-demethylase (PDB: 3LD6) to predict antifungal activity, then validate with enzyme inhibition assays .
- Cellular permeability controls : Include verapamil (a P-glycoprotein inhibitor) in cytotoxicity assays to assess efflux pump interference .
Advanced: What strategies improve regioselectivity during the introduction of the 3-methylpiperidinyl group?
Methodological Answer:
- Mannich reaction optimization : Use formaldehyde and piperidine derivatives in a 1:1 molar ratio under acidic conditions (pH 4–5) to favor N-alkylation over O-alkylation .
- Catalytic additives : Introduce bleaching earth clay (10 wt%) in PEG-400 to enhance reaction efficiency and reduce byproducts .
Advanced: How to analyze the role of the 4-fluorophenyl group in target binding using computational methods?
Methodological Answer:
- Molecular dynamics (MD) simulations : Compare binding free energies (ΔG) of the fluorophenyl derivative with non-fluorinated analogs using AMBER or GROMACS.
- Electrostatic potential maps : Generate maps (e.g., via Gaussian 09) to visualize fluorine’s electron-withdrawing effects on aromatic π-π stacking interactions .
Advanced: What analytical approaches address discrepancies in NMR data for stereoisomers?
Methodological Answer:
- NOESY/ROESY : Detect spatial proximity between the piperidine methyl group and thiazolo protons to assign stereochemistry.
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (80:20) to separate enantiomers and quantify optical purity .
Advanced: How to mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.1% Tween-80 to prevent aggregation .
- Lipinski rule analysis : Calculate logP (e.g., using ChemDraw). If logP >5, consider synthesizing phosphate prodrugs to enhance hydrophilicity .
Advanced: What mechanistic studies validate the compound’s antifungal vs. antibacterial activity?
Methodological Answer:
- Time-kill assays : Compare fungal (e.g., Candida albicans) and bacterial (e.g., Staphylococcus aureus) growth inhibition over 24 hours.
- Gene expression profiling : Use qRT-PCR to measure upregulation of ergosterol biosynthesis genes (e.g., ERG11) in fungi vs. peptidoglycan genes (e.g., mecA) in bacteria .
Advanced: How to design SAR studies for optimizing the triazole-thiazole scaffold?
Methodological Answer:
- Fragment-based substitution : Replace the 4-fluorophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky (e.g., 2-naphthyl) analogs to assess steric/electronic effects .
- Bioisosteric replacements : Substitute the triazole ring with tetrazole or oxadiazole and compare IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
